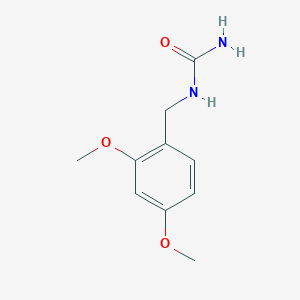

1-(2,4-Dimethoxybenzyl)urea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-8-4-3-7(6-12-10(11)13)9(5-8)15-2/h3-5H,6H2,1-2H3,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAHGDZAQREPAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Evolving Role of Urea Scaffolds in Chemistry

Urea (B33335) and its derivatives have a rich history in organic and medicinal chemistry, dating back to Friedrich Wöhler's synthesis of urea in 1828, a landmark event that blurred the lines between the organic and inorganic worlds. nih.gov Since then, the urea functional group has become a cornerstone in the design of a vast array of molecules with significant biological and material properties. nih.govresearchgate.netnih.govacs.org

The defining feature of the urea moiety (-NH-CO-NH-) is its ability to act as both a hydrogen bond donor and acceptor. researchgate.net This dual nature allows urea derivatives to form strong and specific interactions with biological targets such as proteins and enzymes, making them highly valuable in drug discovery. nih.govresearchgate.net This has led to the development of numerous urea-containing compounds with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. hilarispublisher.com

The synthesis of urea derivatives has also evolved significantly. Traditional methods often involved the use of hazardous reagents like phosgene (B1210022) to create isocyanate intermediates. nih.govhilarispublisher.com However, contemporary research has focused on developing safer and more efficient synthetic routes. nih.govhilarispublisher.com These modern approaches are crucial for the continued exploration and application of the diverse chemical space occupied by urea derivatives.

The Strategic Importance of the Dimethoxybenzyl Group

The dimethoxybenzyl (DMB) group, particularly the 2,4-dimethoxybenzyl and 3,4-dimethoxybenzyl isomers, is a versatile tool in advanced chemical syntheses. thieme-connect.deunivpancasila.ac.id Its utility stems from its role as a protecting group for various functional groups, including alcohols and amines. libretexts.org The electronic properties conferred by the two methoxy (B1213986) substituents on the benzyl (B1604629) ring allow for mild and selective removal of the DMB group under specific oxidative or acidic conditions, a critical feature in the multi-step synthesis of complex molecules. thieme-connect.denih.gov

The 2,4-dimethoxybenzyl group, in particular, has been utilized in the synthesis of complex molecules, including kinase inhibitors for cancer therapy. nih.govmit.edu Its presence can influence the solubility and electronic properties of the parent molecule, making it a valuable component in the design of new chemical entities.

Focused Investigation of 1 2,4 Dimethoxybenzyl Urea and Its Analogs

Classical Approaches to Urea Synthesis and Their Adaptation for Benzylurea (B1666796) Derivatives

The formation of the urea functional group is a cornerstone of organic synthesis, with several classical methods being readily adapted for the preparation of benzylurea derivatives, including those with dimethoxy substitutions.

The most common and direct route to N-substituted ureas is the reaction between an isocyanate and an amine. organic-chemistry.orgrsc.org This nucleophilic addition reaction is typically efficient and high-yielding. For benzylurea derivatives, this involves reacting a benzyl isocyanate with ammonia (B1221849) or an amine, or conversely, a benzylamine (B48309) with an isocyanate. The reaction is versatile and can be conducted in various solvents, with polar aprotic solvents like dichloromethane (B109758) or ethanol (B145695) being common choices. smolecule.com

The general mechanism involves the lone pair of the amine's nitrogen atom attacking the electrophilic carbonyl carbon of the isocyanate. This forms a zwitterionic intermediate that quickly rearranges to the stable urea product. The process is often exothermic and may require cooling to control the reaction rate and minimize side products. smolecule.com Recent advancements focus on more sustainable conditions, such as performing the reaction "on-water," which can enhance reaction rates and simplify product isolation through filtration. organic-chemistry.org

Condensation reactions provide an alternative to the isocyanate method, often by generating an isocyanate in situ or using a different carbonyl source. ebsco.com These methods are particularly useful when the required isocyanate is unstable or not commercially available. nih.gov

Key condensation strategies include:

Phosgene (B1210022) and its Equivalents: Historically, phosgene (COCl₂) was used to react with amines to form carbamoyl (B1232498) chlorides, which then react with a second amine to yield a urea. rsc.org Due to the extreme toxicity of phosgene, safer alternatives like triphosgene (B27547) or S,S-dimethyl dithiocarbonate (DMDTC) are now preferred. organic-chemistry.org

Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements can transform carboxylic acids or their derivatives (amides, hydroxamic acids) into isocyanates, which are then trapped by an amine to form the urea. organic-chemistry.org For instance, a benzylamide can undergo a Hofmann rearrangement to produce a benzyl isocyanate intermediate.

Carbonyldiimidazole (CDI): This reagent reacts with an amine to form a carbamoyl-imidazolium intermediate, which is an effective carbamoylating agent for reaction with another amine to form the urea.

Direct Carbonylation: Modern catalytic systems, such as those using palladium or ruthenium, can facilitate the direct carbonylation of amines with carbon monoxide (CO) to produce ureas, offering high atom economy. organic-chemistry.org

These condensation methods are applicable to benzylamines, allowing for the construction of the benzylurea scaffold without isolating the often hazardous isocyanate intermediate.

Targeted Synthesis of this compound via Precursor Derivatization

The specific synthesis of this compound is efficiently achieved by leveraging its key precursors: 2,4-dimethoxybenzylamine and 2,4-dimethoxybenzyl isocyanate.

2,4-Dimethoxybenzylamine is a readily available starting material for synthesizing the target urea. google.com A highly effective and environmentally friendly method involves the reaction of the amine with potassium isocyanate (KNCO) in an aqueous medium. rsc.orgrsc.org This approach avoids the use of hazardous organic solvents and often allows for simple product isolation by filtration. rsc.org The reaction proceeds via the nucleophilic addition of the primary amine to the isocyanate generated from KNCO in solution.

Another strategy involves using 2,4-dimethoxybenzylamine in multicomponent reactions. For example, it has been used in a four-component reaction to synthesize complex peptide-like structures that incorporate the 2,4-dimethoxybenzylurea moiety. beilstein-journals.org The amine can also be used in palladium-catalyzed cross-coupling reactions to create more complex, unsymmetrical ureas. nih.gov

Table 1: Synthesis of Ureas from Amines

| Amine Precursor | Reagent | Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Benzylamine | Potassium Isocyanate | Water, 25°C | N-substituted urea | rsc.org |

| 2,4-Dimethoxybenzylamine | Thiocarbonyldiimidazole | Nucleophilic substitution | Thiourea derivative | acs.org |

When 2,4-dimethoxybenzyl isocyanate is available, it serves as a direct and efficient precursor. This isocyanate can be synthesized from the corresponding amine via phosgenation. vulcanchem.com The reaction of 2,4-dimethoxybenzyl isocyanate with ammonia provides a direct route to this compound.

Furthermore, this isocyanate is a valuable reagent for creating a wide array of more complex urea derivatives by reacting it with various primary or secondary amines. smolecule.com For instance, its reaction with different amines is a key step in building diverse molecular scaffolds for medicinal chemistry research. The reactivity is generally high, leading to good yields of the desired unsymmetrical urea products.

Table 2: Reactions Involving Benzyl Isocyanates

| Isocyanate | Co-reactant | Solvent | Conditions | Product | Ref. |

|---|---|---|---|---|---|

| Benzyl isocyanate | 2-Aminoethylamine | Dichloromethane | 0-5°C | 1-(2-Aminoethyl)-3-benzylurea | smolecule.com |

| 2,4-Dimethoxybenzyl isocyanate | Ammonia | N/A | N/A | This compound | vulcanchem.com |

Stereoselective Synthetic Strategies for Chiral Dimethoxybenzyl Urea Derivatives

While this compound itself is achiral, the 2,4-dimethoxybenzyl (DMB) urea motif is utilized in stereoselective synthesis, often as part of a larger chiral molecule or as a protecting group. acs.orgscribd.com The DMB group is valued because it can be cleaved under specific acidic conditions, providing a strategic advantage in multi-step syntheses. nih.gov

In one notable example, a copper-catalyzed reductive coupling between a chiral allenamide and an N-DMB-protected imine was developed to produce chiral 1,2-diamino compounds with high diastereoselectivity. acs.orgscribd.com In this context, the DMB group on the imine nitrogen directs the stereochemical outcome of the reaction. The resulting product, which contains a DMB-protected amine, can be further manipulated. Sometimes, intramolecular rearrangement can lead to the formation of a chiral urea derivative incorporating the DMB group. scribd.com

The development of chiral catalysts, such as those based on β-isocupreidine or chiral guanidines, has enabled the enantioselective synthesis of complex molecules containing urea functionalities, which can be applied to architectures involving dimethoxybenzyl groups. nih.gov These strategies are crucial for preparing enantiomerically pure compounds for applications in medicinal chemistry and materials science.

Optimization of Reaction Conditions and Yields in Dimethoxybenzyl Urea Syntheses

The successful synthesis of this compound and related dimethoxybenzyl urea architectures is highly dependent on the careful optimization of various reaction parameters. Key factors that significantly influence the reaction efficiency and product yield include the choice of catalyst, solvent, base, temperature, and reaction time. Research has demonstrated that fine-tuning these conditions is crucial for achieving high yields and purity.

A prevalent method for synthesizing urea derivatives involves the palladium-catalyzed C–N cross-coupling reaction. nih.govmit.edu In this context, the optimization of conditions for the coupling of a benzylurea, such as 2,4-dimethoxybenzyl (DMB) urea, with aryl halides has been a subject of detailed investigation. For instance, in the synthesis of unsymmetrical diaryl ureas, it was found that the conditions optimized for benzylurea coupling were also effective for monoaryl ureas, though they often required longer reaction times. nih.govmit.edu

The choice of solvent and base is critical. Studies have shown that cesium carbonate (Cs₂CO₃) is a highly effective base for these coupling reactions, leading to near-quantitative yields in some cases. mit.edu The solvent's nature also plays a pivotal role; polar aprotic solvents are often favored. The optimization process for a Pd-catalyzed coupling of benzylurea with an aryl chloride revealed that a combination of a specific ligand, a palladium catalyst, and a carbonate base in an appropriate solvent at elevated temperatures leads to high product yields. nih.gov

Temperature is another critical parameter that must be controlled to maximize yield and minimize side reactions. For some reactions, thermal decomposition of the product can occur at higher temperatures, leading to the formation of unwanted byproducts like isocyanates. mit.edu In such instances, lowering the reaction temperature can prevent these decomposition pathways and significantly improve the isolated yield of the desired urea derivative. mit.edu For example, reducing the temperature from 85 °C to 60 °C has been shown to prevent byproduct formation and increase the yield from 54% to 84% in the synthesis of a substituted diaryl urea. mit.edu

The influence of the solvent has been explored in various contexts for urea synthesis. While solvents like THF, DMF, and toluene (B28343) sometimes result in trace amounts of product or no reaction at all, acetonitrile (B52724) (CH₃CN) has been shown to significantly improve yields in certain cases. rsc.orgrsc.org The optimization of reaction time is also essential, as insufficient time can lead to incomplete reactions, while excessively long times can promote the formation of byproducts. mit.edu

Recent advancements in green chemistry have also influenced the optimization of urea synthesis. Methodologies are being developed that proceed in the absence of any catalyst or organic solvent, relying instead on the optimization of physical parameters like temperature and pressure. psu.edursc.org In such systems, the amine reactant itself may play a catalytic role. psu.edu

The following tables summarize research findings on the optimization of reaction conditions for the synthesis of urea derivatives, including those with dimethoxybenzyl architectures.

Table 1: Optimization of Pd-Catalyzed Arylation of Benzylurea

This table illustrates the effect of varying the base and ligand on the yield of the coupling reaction between benzylurea and an aryl chloride. The reaction was conducted at 85 °C for 2 hours.

| Entry | Base | Ligand | Yield (%) | Reference |

| 1 | K₃PO₄ | L1 | 75 | mit.edu |

| 2 | K₂CO₃ | L1 | 88 | mit.edu |

| 3 | Na₂CO₃ | L1 | 92 | mit.edu |

| 4 | Cs₂CO₃ | L1 | 99 | nih.govmit.edu |

| 5 | Cs₂CO₃ | L2 | 85 | nih.gov |

| 6 | Cs₂CO₃ | L3 | 91 | nih.gov |

Reaction conditions: ArCl (1.0 mmol), benzylurea (1.2 mmol), Pd(OAc)₂ (1 mol %), Ligand (3 mol %), base (1.4 mmol), solvent (2 mL/mmol), 85 °C, 2 h. nih.gov

Table 2: Influence of Solvent and Temperature on Urea Synthesis Yield

This table shows how the choice of solvent and reaction temperature affects the yield in the synthesis of a urea-based functional monomer.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | CH₂Cl₂ | Room Temp | 4 | - (Symmetrical product formed) | rsc.org |

| 2 | CH₂Cl₂ | 0 | - | 10 | rsc.org |

| 3 | CH₂Cl₂ | Room Temp | 2 | 42 | rsc.org |

| 4 | THF | 0 | - | Trace | rsc.orgrsc.org |

| 5 | DMF | 0 | - | Trace | rsc.orgrsc.org |

| 6 | Toluene | 0 | - | No Reaction | rsc.orgrsc.org |

| 7 | CH₃CN | 0 | - | 68 | rsc.orgrsc.org |

| 8 | Pyridine | - | - | 85.4 | rsc.orgrsc.org |

These data are for the synthesis of a specific urea-based functional monomer and serve to illustrate general principles of reaction optimization in urea synthesis. rsc.orgrsc.org

Exploration of Derivatization Pathways on the Urea Backbone

The urea functional group within this compound and its analogs serves as a versatile scaffold for further molecular elaboration. The nitrogen atoms of the urea can undergo various interconversions and the benzyl moiety can be modified, allowing for the synthesis of a diverse array of derivatives.

The nitrogen atoms of the urea backbone are nucleophilic and can participate in several types of reactions. A key transformation is N-arylation. For instance, a palladium-catalyzed C–N cross-coupling reaction can be used to introduce an aryl group onto a urea nitrogen. In a strategy for synthesizing unsymmetrical diaryl ureas, benzylurea, a structural analog of this compound, is first arylated using a palladium catalyst and a suitable aryl halide. This is followed by deprotection and a second arylation step to yield the final product.

Another significant functional group interconversion involves the reductive transformation of the urea moiety. Under certain conditions, the cyclic urea can be reduced to form different heterocyclic structures. For example, treatment of a cyclic urea with reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the formation of an aniline (B41778) derivative. mjcce.org.mk In some cases, this reduction can even result in an unprecedented transformation, such as the direct formation of an imidazole (B134444) ring from a urea under reductive conditions. mjcce.org.mknih.gov Furthermore, the urea group can be used in cyclization reactions with other reagents to form heterocyclic systems like benzimidazoles.

The 2,4-dimethoxybenzyl group is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy (B1213986) groups at the ortho and para positions. nih.gov These groups direct incoming electrophiles primarily to the C5 position, which is ortho to one methoxy group and para to the other.

Common electrophilic substitution reactions that can be performed on the dimethoxybenzyl ring include nitration and halogenation.

Nitration: The nitration of veratryl (3,4-dimethoxybenzyl) alcohol, a close analog, with lignin (B12514952) peroxidase and tetranitromethane yields nitrated products on the aromatic ring. nih.gov Similarly, nitration reactions have been successfully carried out on other complex molecules containing a dimethoxybenzyl moiety. nih.gov

Halogenation: Halogenation of similar benzyl compounds can be readily achieved. For example, N'-(4-hydroxy-3-methoxybenzyl)thiourea derivatives can be halogenated at the positions ortho and para to the hydroxyl group. researchgate.net Given the high electron density of the 2,4-dimethoxy substituted ring, it is expected to undergo halogenation readily with reagents like N-bromosuccinimide or iodine.

These substitution reactions allow for the introduction of additional functional groups onto the aromatic ring, providing a pathway to synthesize more complex derivatives of this compound.

Oxidation and Reduction Processes of the Dimethoxybenzyl Urea Framework

The dimethoxybenzyl urea framework can undergo both oxidation and reduction, typically involving either the benzylic C-N bond or the urea carbonyl group.

The 2,4-dimethoxybenzyl (DMB) group can be cleaved under mild oxidative conditions. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for this transformation. upol.cz The oxidation of p-methoxybenzyl (PMB) ethers, which is mechanistically similar, proceeds through a charge-transfer complex, leading to the release of the protected group and the formation of p-methoxybenzaldehyde. nih.gov In contrast, when the DMB group is used to protect sulfamates, it has been found to be stable to various oxidizing and reducing agents. researchgate.netmdpi.com

Reduction of the dimethoxybenzyl urea framework primarily affects the urea moiety. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the urea group to an amine. This reaction has been documented for a structural analog, 1-(3,4-dimethoxybenzyl)-3-(3-hydroxycyclohexyl)urea. Furthermore, the reduction of cyclic ureas can lead to corresponding aniline derivatives. mjcce.org.mk

| Transformation | Reagent(s) | Product Type |

| Oxidative Cleavage | DDQ or CAN | Deprotected Amide/Urea |

| Reduction | LiAlH₄ or Red-Al | Amine or Aniline Derivative |

Role of the 2,4-Dimethoxybenzyl Group as a Labile Protecting Group in Multistep Syntheses

One of the most significant applications of the 1-(2,4-dimethoxybenzyl) group is its use as a protecting group for amines, amides, and other nitrogen-containing functionalities in complex, multistep syntheses. tandfonline.combme.huug.edu.pl Its lability under specific conditions, combined with its stability under others, makes it a valuable tool for synthetic chemists.

The 2,4-dimethoxybenzyl (DMB) group can be removed under both acidic and oxidative conditions.

Acid-Catalyzed Deprotection: The DMB group is highly susceptible to cleavage by acids. This high acid lability stems from the ability of the electron-rich benzene (B151609) ring to stabilize the resulting benzylic carbocation. The reaction is typically carried out using trifluoroacetic acid (TFA), often in the presence of a scavenger like anisole (B1667542) to trap the liberated DMB cation. upol.czlibretexts.org The mechanism involves protonation of one of the methoxy groups or the aromatic ring, which facilitates the cleavage of the C-N bond to form the resonance-stabilized 2,4-dimethoxybenzyl cation and the deprotected amine or amide. The high electron density on the protected nitrogen atom can facilitate this acid-catalyzed cleavage. upol.cz The deprotection can be achieved with high yield using a small amount of TFA in dichloromethane. ug.edu.pl

Oxidative Deprotection: As mentioned previously, the DMB group can also be removed under mild oxidative conditions using reagents like DDQ. upol.cz The mechanism for the related p-methoxybenzyl (PMB) group involves the formation of a charge-transfer complex between the electron-rich aromatic ring and the electron-deficient DDQ. This is followed by hydrogen abstraction from the benzylic position, collapse of the intermediate, and hydrolysis to release the deprotected compound and 2,4-dimethoxybenzaldehyde. nih.gov

| Deprotection Method | Typical Reagents | Key Mechanistic Feature |

| Acid-Catalyzed | Trifluoroacetic Acid (TFA), Anisole | Formation of a stable 2,4-dimethoxybenzyl cation |

| Oxidative | DDQ, CAN | Formation of a charge-transfer complex |

The utility of the DMB protecting group is enhanced by its compatibility with a wide range of reaction conditions, allowing for selective transformations elsewhere in the molecule.

The DMB group is notably stable under basic conditions. This makes it compatible with the Fmoc (9-fluorenylmethyloxycarbonyl) strategy in solid-phase peptide synthesis (SPPS), where Fmoc groups are removed using a base like piperidine. libretexts.org It is also stable to nucleophiles. researchgate.netmdpi.com Furthermore, the DMB group has been shown to be inert to the conditions required for certain metal-catalyzed reactions, such as ruthenium-catalyzed C–H arylation. ug.edu.pl

Cyclization Reactions Leading to Novel Heterocyclic Systems Incorporating the Urea Moiety

The urea functionality within this compound and its structural analogs serves as a versatile synthon for the construction of a variety of heterocyclic systems. Through intramolecular cyclization reactions, the linear urea moiety can be transformed into cyclic structures, offering a powerful strategy for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. These cyclization reactions often involve the formation of new carbon-nitrogen or carbon-oxygen bonds, leading to the generation of stable five-, six-, or larger-membered rings. The nature of the substituent on the urea nitrogen atoms, as well as the reaction conditions employed, play a crucial role in directing the course of these transformations and determining the structure of the resulting heterocyclic product.

Research into the cyclization of N-substituted ureas has revealed several key strategies for the synthesis of important heterocyclic scaffolds, such as benzimidazolones and imidazolidinones. These methods often utilize transition metal catalysis or acid-catalyzed conditions to facilitate the ring-closing step.

One prominent method involves the palladium-catalyzed intramolecular C-N bond formation. organic-chemistry.org In this approach, a suitably substituted N-aryl-N'-alkylurea can undergo cyclization to form a benzimidazolone. The reaction typically employs a palladium catalyst in the presence of a base. organic-chemistry.org While a direct example of this compound undergoing this specific transformation is not extensively documented in the reviewed literature, the cyclization of its structural analogs provides a clear precedent for this type of reactivity. For instance, the palladium-catalyzed cyclization of N-(2-halophenyl)-N'-substituted ureas is a well-established route to N-substituted 1,3-dihydrobenzimidazol-2-ones. acs.orgnih.gov

A study by McLaughlin, Palucki, and Davies demonstrated an efficient method for the synthesis of imidazopyridinones and benzoimidazolones from primary ureas derived from electron-deficient o-haloarylamines. organic-chemistry.org The key step is a palladium-catalyzed urea cyclization. organic-chemistry.org The general applicability of this method suggests that a precursor derived from this compound could potentially undergo a similar transformation.

The following table summarizes representative conditions for the palladium-catalyzed cyclization of urea derivatives to form benzoimidazolones, based on studies of structural analogs.

| Starting Material (Structural Analog) | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-(2-bromophenyl)-N'-benzylurea | Pd(OAc)₂ / dppb | NaHCO₃ | Dioxane | 100 | 1-Benzyl-1,3-dihydro-2H-benzo[d]imidazol-2-one | Excellent | organic-chemistry.org |

| N-(2-chlorophenyl)-N'-benzylurea | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 1-Benzyl-1,3-dihydro-2H-benzo[d]imidazol-2-one | High | acs.org |

Copper-catalyzed intramolecular cyclization represents another powerful strategy for the synthesis of N-substituted 1,3-dihydrobenzimidazol-2-ones from N'-(substituted)-N-(2-halophenyl)ureas. acs.orgnih.gov These reactions are often carried out in the presence of a copper(I) salt and a base, sometimes with the assistance of microwave irradiation to accelerate the reaction. acs.orgnih.gov The tolerance of this method to a variety of functional groups makes it an attractive approach for the synthesis of diverse heterocyclic libraries. acs.orgnih.gov

| Starting Material | Catalyst | Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-(2-iodophenyl)-N'-phenylurea | CuI | DBU | DMSO | Microwave, 120 °C, 10 min | 1-Phenyl-1,3-dihydro-2H-benzo[d]imidazol-2-one | 95 | acs.orgnih.gov |

| N-(2-iodophenyl)-N'-butylurea | CuI | DBU | DMSO | Microwave, 120 °C, 10 min | 1-Butyl-1,3-dihydro-2H-benzo[d]imidazol-2-one | 92 | acs.orgnih.gov |

Furthermore, acid-catalyzed cyclization of ureas bearing an acetal (B89532) group can lead to the formation of imidazolidin-2-ones. mdpi.comresearchgate.net A study detailed the reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles in the presence of an acid to yield 4-substituted imidazolidin-2-ones. mdpi.comresearchgate.net The proposed mechanism involves the initial formation of an oxonium cation, followed by intramolecular cyclization to a 5-methoxyimidazolidin-2-one intermediate. Subsequent elimination of methanol (B129727) and reaction with a nucleophile affords the final product. mdpi.com This methodology highlights a different pathway for urea cyclization, expanding the scope of accessible heterocyclic systems.

In a different context, the 2,4-dimethoxybenzyl group itself can be utilized as a protecting group in the synthesis of cyclic urea compounds. google.com Its cleavage under specific conditions can precede or be part of a cyclization sequence. google.com Moreover, 2,4-dimethoxybenzyl isocyanate has been employed in heterocyclization reactions to synthesize pyrimidine (B1678525) nucleosides. acs.orgresearchgate.net In these reactions, the isocyanate reacts to form a urea intermediate which then undergoes transacylation and cyclization. acs.orgresearchgate.net

While direct studies on the cyclization of this compound are not extensively reported, the reactivity of its structural analogs strongly suggests its potential as a precursor for various heterocyclic systems. The dimethoxybenzyl group can influence the reactivity of the urea moiety and can also be a key feature in the final product or be cleaved during the synthetic sequence. The exploration of such cyclization reactions could lead to the discovery of novel heterocyclic compounds with interesting biological or material properties.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural assignment of organic molecules in solution. Both ¹H and ¹³C NMR provide precise information about the chemical environment, connectivity, and stereochemistry of atoms within the 1-(2,4-Dimethoxybenzyl)urea molecule.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The aromatic protons on the dimethoxybenzyl ring will appear as a set of coupled multiplets in the aromatic region (typically δ 6.0-7.5 ppm). The specific substitution pattern (2,4-dimethoxy) leads to a predictable splitting pattern for the three aromatic protons. The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring and the urea (B33335) nitrogen would likely appear as a doublet around δ 4.2 ppm, coupled to the neighboring N-H proton. The two methoxy (B1213986) groups (-OCH₃) would present as sharp singlets, likely around δ 3.7-3.8 ppm. The protons on the urea moiety (-NH- and -NH₂) are expected to show broader signals whose chemical shifts can be concentration and solvent-dependent, typically appearing between δ 4.5 and δ 7.0 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Urea C=O | - | ~159.0 |

| Aromatic C1 | - | ~119.5 |

| Aromatic C2 | - | ~158.5 |

| Aromatic C3 | 6.4-6.5 (d) | ~98.5 |

| Aromatic C4 | - | ~160.0 |

| Aromatic C5 | 6.4-6.5 (dd) | ~104.0 |

| Aromatic C6 | 7.1-7.2 (d) | ~130.0 |

| Benzylic CH₂ | ~4.3 (d) | ~43.0 |

| 2-OCH₃ | ~3.8 (s) | ~55.5 |

| 4-OCH₃ | ~3.8 (s) | ~55.4 |

| -NH- | Variable, broad | - |

| -NH₂ | Variable, broad | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and analysis of related compounds. Actual values may vary based on solvent and experimental conditions.

Investigation of Conformations and Dynamics in Solution

Substituted ureas can exist in different conformations due to restricted rotation around the C-N bonds, often described as trans or cis with respect to the carbonyl group. These conformers can be in dynamic equilibrium in solution. NMR techniques, particularly 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful for investigating these conformational preferences. researchgate.net For instance, spatial proximities between the benzylic protons and specific aromatic protons, or between the urea NH protons and the benzylic protons, can be detected as cross-peaks in a NOESY spectrum, providing evidence for the predominant conformation in solution. beilstein-journals.org

Furthermore, variable temperature (VT) NMR studies can be employed to study the dynamics of conformational exchange. Changes in the line shape of NMR signals, such as broadening or coalescence of peaks as the temperature is varied, can provide quantitative information about the energy barriers to rotation around the C-N bonds of the urea moiety. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry is a critical analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns. For this compound (molecular formula C₁₀H₁₄N₂O₃), the monoisotopic mass is 210.1004 Da.

Electron Ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) can be used. In ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺ at m/z 211.1077.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion are used to induce fragmentation and generate a characteristic pattern that helps confirm the structure. For N-substituted benzylureas, fragmentation is predictable. Key fragmentation pathways include:

Cleavage of the benzylic C-N bond: This is often a dominant pathway, leading to the formation of a stable 2,4-dimethoxybenzyl cation at m/z 151.0759. This fragment is a strong indicator of the substituted benzyl (B1604629) portion of the molecule. libretexts.org

Cleavage of the urea C-N bonds: Fragmentation can occur on either side of the carbonyl group. Cleavage can lead to the loss of ammonia (B1221849) (NH₃) or isocyanic acid (HNCO). A characteristic fragmentation of substituted ureas is the cleavage of a C-N bond to eliminate an isocyanate moiety. nih.gov

Applications of High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm. This accuracy allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. For example, HRMS can readily distinguish the [M+H]⁺ ion of this compound (C₁₀H₁₅N₂O₃⁺, calculated m/z 211.1077) from other ions with the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of the synthesized compound and for identifying unknown metabolites or degradation products in complex samples. nih.gov

Table 2: Predicted HRMS Fragments for Protonated this compound [M+H]⁺

| m/z (Calculated) | Formula | Proposed Fragment Identity |

| 211.1077 | C₁₀H₁₅N₂O₃⁺ | [M+H]⁺ |

| 194.0815 | C₁₀H₁₂NO₃⁺ | [M+H - NH₃]⁺ |

| 151.0754 | C₉H₁₁O₂⁺ | [2,4-dimethoxybenzyl cation] |

| 136.0519 | C₈H₈O₂⁺ | [C₉H₁₁O₂⁺ - CH₃]⁺ |

| 60.0447 | CH₅N₂O⁺ | [Urea+H]⁺ |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, or impurities, and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Urea Derivatives

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purity analysis of non-volatile, polar organic compounds like substituted ureas. sigmaaldrich.com A reversed-phase HPLC method is typically suitable.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, offering good retention for moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of water (often containing a modifier like 0.1% formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is effective. The gradient would typically start with a higher percentage of water and increase the organic solvent percentage over time to elute the compound.

Detection: The presence of the dimethoxybenzyl aromatic ring provides a strong chromophore, making UV detection highly sensitive. A photodiode array (PDA) detector can be used to monitor absorbance across a range of wavelengths (e.g., 200-400 nm) and to record the UV spectrum of the eluting peak, which can aid in peak identification and purity assessment. The expected λ-max for the 2,4-dimethoxybenzyl moiety would be around 275-280 nm.

This method allows for the separation of closely related impurities and provides a quantitative measure of purity, often expressed as area percent.

Hyphenated Techniques (e.g., LC-MS) for Complex Sample Analysis

For the analysis of this compound in complex matrices, such as in biological fluids for metabolic studies or in reaction monitoring, the coupling of HPLC with mass spectrometry (LC-MS) is an exceptionally powerful technique. tandfonline.com This hyphenated method combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.

Following chromatographic separation, the eluent is directed into the mass spectrometer's ion source (typically ESI). The mass spectrometer can be operated in full-scan mode to detect all ions within a mass range or in selected ion monitoring (SIM) mode to look specifically for the m/z of the target compound ([M+H]⁺ = 211.1) for enhanced sensitivity and quantification. bipm.org For even greater specificity, tandem mass spectrometry (LC-MS/MS) can be used, where the parent ion (m/z 211.1) is selected and fragmented to monitor a specific, characteristic fragment ion (e.g., m/z 151.1). bioanalysis-zone.com This technique, known as multiple reaction monitoring (MRM), is the gold standard for quantitative analysis in complex samples due to its extremely high selectivity and sensitivity. tandfonline.com

Colorimetric and Densitometric Methods for Specific Urea Quantitation via Derivatization

The quantification of urea and its derivatives is crucial in many scientific and industrial fields. Colorimetric and densitometric methods, often relying on a chemical derivatization step, provide sensitive and specific means for this purpose. These techniques are particularly useful for compounds that lack a strong chromophore, as is the case with many simple ureas. The underlying principle involves a chemical reaction that transforms the analyte into a colored product, the absorbance of which is proportional to the concentration of the analyte.

One of the most established colorimetric methods for urea determination involves the use of diacetyl monoxime in a strong acid medium. nih.govresearchgate.net In this reaction, urea condenses with diacetyl monoxime to form a chromophore that exhibits a peak absorbance typically around 520 nm. nih.gov The reaction is often enhanced by the presence of an oxidizing agent and a stabilizer, such as thiosemicarbazide (B42300) and ferric ions. nih.gov The reaction is understood to proceed via the unbound amino group of the urea molecule. core.ac.uk This specificity implies that monosubstituted ureas, such as this compound, which possess a free amino group, are expected to be amenable to this quantification method. However, the reaction kinetics and the molar absorptivity of the resulting chromophore may differ from that of unsubstituted urea, necessitating the use of a specific standard curve for accurate quantification.

Another widely used derivatizing agent is p-dimethylaminobenzaldehyde (DMAB), which reacts with urea in an acidic solution to form a yellow Schiff base. This reaction, often referred to as the Ehrlich's reagent reaction, is also dependent on the presence of at least one unsubstituted amino group on the urea molecule. core.ac.uk

The following table summarizes key aspects of common colorimetric reagents used for urea quantification:

Table 1: Comparison of Common Colorimetric Reagents for Urea Quantification

| Reagent | Principle of Reaction | Wavelength of Maximum Absorbance (λmax) | Key Reaction Conditions |

|---|---|---|---|

| Diacetyl Monoxime | Condensation with urea in the presence of strong acid and an oxidizing agent. | ~520 nm | Strong acid (e.g., sulfuric acid, phosphoric acid), heat, presence of ferric ions and thiosemicarbazide. nih.gov |

| p-Dimethylaminobenzaldehyde (Ehrlich's Reagent) | Forms a yellow Schiff base with urea in an acidic medium. | ~440 nm | Acidic conditions. sigmaaldrich.com |

Densitometric methods, particularly High-Performance Thin-Layer Chromatography (HPTLC) coupled with a densitometer, offer a powerful approach for the quantification of urea derivatives. This technique combines the separation power of HPTLC with the quantitative capabilities of densitometry. For the analysis of urea compounds, a derivatization step is typically performed post-chromatography to visualize the separated spots and enable their quantification.

A notable application of HPTLC-densitometry is the determination of urea in various matrices. sigmaaldrich.com In such methods, the sample is spotted on an HPTLC plate and developed with a suitable mobile phase to achieve separation. Subsequently, the plate is sprayed with a derivatizing reagent, such as Ehrlich's reagent, which reacts with the urea to produce colored spots. The intensity of these spots is then measured using a densitometer at the wavelength of maximum absorbance of the colored product. sigmaaldrich.com The concentration of the analyte is determined by comparing the peak area of the sample spot to a calibration curve prepared from standards of known concentrations. mdpi.comnih.govjocpr.com

For the specific quantification of this compound, an HPTLC-densitometry method would likely involve the following steps:

Sample and Standard Preparation: Preparation of solutions of this compound of known concentrations in a suitable solvent.

Chromatography: Application of the sample and standard solutions onto an HPTLC plate (e.g., silica (B1680970) gel 60 F254) and development with an optimized mobile phase to achieve good separation.

Derivatization: Spraying the developed plate with a suitable reagent, such as Ehrlich's reagent.

Densitometric Analysis: Scanning the plate with a densitometer at the appropriate wavelength (e.g., ~440 nm for the Ehrlich's reagent derivative) to measure the peak areas of the spots.

Quantification: Construction of a calibration curve from the standard solutions and determination of the concentration of this compound in the sample.

The presence of the 2,4-dimethoxybenzyl group in this compound introduces a significant structural modification compared to unsubstituted urea. This substitution may influence the chromatographic behavior of the molecule and its reactivity with derivatizing agents, making method validation, including specificity, linearity, accuracy, and precision, essential for reliable quantification.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which plots absorbance or transmittance against the wavenumber of the radiation. Specific functional groups absorb IR radiation at characteristic frequencies, making the IR spectrum a molecular "fingerprint" that can be used for structural elucidation and identification.

The IR spectrum of a urea derivative, such as this compound, is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the urea moiety and the substituted benzyl group. The urea functional group itself gives rise to several distinct vibrational modes. docbrown.info

The key functional groups and their expected IR absorption ranges are as follows:

N-H Stretching: The N-H bonds of the urea group typically show strong absorption bands in the region of 3200-3500 cm⁻¹. Often, two distinct peaks are observed, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. docbrown.info

C=O Stretching (Amide I band): The carbonyl group of the urea moiety gives rise to a very strong and characteristic absorption band, known as the Amide I band, typically in the range of 1630-1700 cm⁻¹. docbrown.info The exact position of this band is sensitive to the molecular environment, including hydrogen bonding.

N-H Bending and C-N Stretching (Amide II band): A combination of N-H bending and C-N stretching vibrations results in the Amide II band, which is typically found in the region of 1550-1650 cm⁻¹. docbrown.info

C-N Stretching: The stretching vibrations of the C-N bonds in the urea group also contribute to absorptions in the fingerprint region, often around 1450 cm⁻¹. docbrown.info

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic ring of the benzyl group are expected to appear at wavenumbers slightly above 3000 cm⁻¹.

Aromatic C=C Stretching: The carbon-carbon double bond stretching vibrations within the aromatic ring typically result in a series of absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretching: The ether linkages (C-O) of the dimethoxy groups on the benzyl ring are expected to show strong absorption bands in the region of 1000-1300 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds give rise to characteristic absorptions in the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic ring.

The following table presents typical IR absorption bands for functional groups present in substituted benzylurea (B1666796) compounds, providing a reference for the interpretation of the spectrum of this compound. mdpi.com

Table 2: Representative IR Absorption Bands for Substituted Benzylurea Derivatives

| Functional Group | Vibrational Mode | Characteristic Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3312 - 3387 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aliphatic C-H | Stretching | 2839 - 2943 |

| C=O (Urea) | Stretching (Amide I) | 1613 - 1650 |

| Aromatic C=C | Stretching | 1508 - 1584 |

| N-H | Bending (Amide II) | 1508 - 1571 |

| C-N | Stretching | 1224 - 1468 |

| C-O (Ether) | Stretching | 1011 - 1256 |

By analyzing the IR spectrum of this compound and comparing the observed absorption bands with these characteristic ranges, the presence of the key functional groups can be confirmed. This information is invaluable for verifying the identity and purity of the compound. The unique combination of these absorption bands in the fingerprint region (below 1500 cm⁻¹) provides a distinctive pattern that can be used to differentiate this compound from other structurally related compounds.

Computational Chemistry and Molecular Modeling in the Investigation of Dimethoxybenzyl Urea Compounds

Molecular Docking Studies for Ligand-Biological Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein) to form a stable complex. ijpsr.com This technique is crucial in drug design for predicting the binding mode and affinity of small molecules like 1-(2,4-Dimethoxybenzyl)urea to their protein targets. ijpsr.com

Molecular docking software is widely used to screen virtual libraries of compounds and to optimize the structure of lead compounds to improve binding affinity and selectivity. nih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy for different conformations and orientations. The resulting "docking score" or binding energy provides an estimate of the binding affinity.

For instance, in a study on novel urea (B33335) derivatives as potential anticancer agents, molecular docking was used to investigate how the compounds fit into the C-terminal domain of the Hsp90 protein. The results showed that the urea derivatives could bind effectively, with calculated binding energies indicating strong affinity. One derivative, compound XIa , demonstrated a higher binding affinity than the reference compound, with a binding energy of -7.12 kcal/mol. Similarly, docking studies on 1,3-disubstituted urea derivatives as anti-tubercular agents revealed that the carbonyl oxygen of the urea moiety formed key hydrogen bond interactions with amino acid residues TYR381 and TYR465 in the active site of the target enzyme. ijpsr.com

These studies exemplify how docking can elucidate the specific interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the ligand-receptor complex. nih.gov By understanding these binding modes, chemists can rationally design modifications to the dimethoxybenzyl urea scaffold to enhance its interaction with a specific biological target.

Table 1: Example of Binding Affinities for Urea Derivatives from a Molecular Docking Study This table illustrates typical data obtained from molecular docking studies, as seen in research on related urea compounds.

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| NCT-58 (Reference) | Hsp90 | -6.84 |

| XIa | Hsp90 | -7.12 |

| XIb | Hsp90 | -6.95 |

Data sourced from a study on 1-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl) urea derivatives.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of molecules. northwestern.edu These calculations provide fundamental information about molecular properties such as geometry, energy levels, and charge distribution, which are essential for predicting a molecule's reactivity and behavior.

The electronic and optical properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability; a larger gap implies higher stability and lower reactivity. malayajournal.org For a compound like this compound, analyzing the distribution of these orbitals would reveal which parts of the molecule are most likely to participate in electron-transfer reactions.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from quantum calculations. bhu.ac.in It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual guide to its charge distribution. bhu.ac.in Different colors on the MEP map indicate different potential values; red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net This analysis helps predict sites for intermolecular interactions, such as hydrogen bonding, and chemical reactivity. malayajournal.orgbhu.ac.in

Table 2: Key Concepts from FMO and MEP Analysis

| Concept | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Region most likely to donate electrons in a reaction. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region most likely to accept electrons in a reaction. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity and polarizability. |

| MEP Surface | Maps electrostatic potential on the molecule | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

Quantum chemistry provides powerful methods for studying the thermodynamics and kinetics of chemical reactions. nih.gov By calculating the energies of reactants, products, and transition states, researchers can determine key thermodynamic properties like reaction energies and equilibrium constants. nih.gov This information is vital for predicting the feasibility of a proposed reaction pathway for the synthesis or metabolism of dimethoxybenzyl urea compounds.

Furthermore, these calculations can elucidate reaction kinetics by mapping the entire potential energy surface of a reaction. nih.gov This allows for the identification of the lowest-energy path from reactants to products, known as the reaction coordinate, and the characterization of the transition state structure. nih.gov Understanding the energy barrier of the transition state is essential for predicting the rate of a reaction. Such insights are invaluable for optimizing reaction conditions (e.g., temperature, catalyst) to improve the yield and efficiency of synthesizing specific dimethoxybenzyl urea derivatives. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level. nih.gov

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional structures (conformations) it can adopt in different environments, such as in solution or when bound to a protein. port.ac.uk When a ligand is docked into a receptor, MD simulations are used to assess the stability of the predicted binding pose. uzh.ch Over the course of the simulation, which can span from nanoseconds to microseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. These simulations also reveal how the protein and ligand adapt to each other's presence, providing a more dynamic and realistic picture of the binding event than static docking alone. uzh.ch This analysis of binding stability is crucial for validating docking results and gaining confidence in the predicted ligand-target interactions.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) analysis is a fundamental concept in drug discovery that involves understanding how modifications to a molecule's structure affect its biological activity. oncodesign-services.com Computational SAR methods, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, use statistical and machine learning techniques to build mathematical models that correlate chemical structure with biological activity. nih.govjocpr.com

The process begins by calculating a set of molecular descriptors for a series of compounds with known activities. jocpr.com These descriptors quantify various physicochemical properties of the molecules, such as size, shape, lipophilicity, and electronic properties. nih.gov A mathematical model is then developed to find the best correlation between these descriptors and the observed biological activity. mdpi.com

Computational Prediction of Biological Activity Mechanisms

The prediction of biological activity mechanisms through computational methods is a cornerstone of modern medicinal chemistry. For dimethoxybenzyl urea compounds, these techniques are employed to elucidate how these molecules interact with biological targets at the atomic level, what their likely therapeutic effects are, and how their chemical structures can be modified to enhance efficacy and selectivity. The primary computational strategies utilized for these predictions include molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and Density Functional Theory (DFT) calculations.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.net This method is instrumental in identifying potential biological targets for dimethoxybenzyl urea derivatives and in understanding the key molecular interactions that govern their biological activity. For instance, in studies of analogous benzylurea (B1666796) compounds, docking simulations have been used to predict their binding modes within the active sites of enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. researchgate.net

In a representative study on 1-benzyl-3-benzoylurea analogs, molecular docking was performed to evaluate their interaction with the VEGFR-2 receptor (PDB ID: 3WZD). researchgate.net The docking scores, which estimate the binding energy, indicated that various substitutions on the benzyl (B1604629) and benzoyl rings could significantly influence the binding affinity.

| Compound Analogue | Substitution | Docking Score (kcal/mol) |

|---|---|---|

| Lead Compound | Unsubstituted | -85.50 |

| Analog 1 | p-nitro | -92.83 |

| Analog 2 | p-methoxy | -91.81 |

| Analog 3 | p-ethyl | -90.17 |

| Lenvatinib (Reference) | - | -118.62 |

The results from such studies, while not on this compound itself, suggest that the dimethoxy substitutions on the benzyl ring would likely play a significant role in the binding interactions, potentially forming hydrogen bonds or other favorable contacts within a receptor's active site.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. These models are used to predict the activity of new, unsynthesized compounds and to identify the key structural features that influence their potency. For urea derivatives, 2D and 3D-QSAR studies have been successfully employed to guide the design of new analogs with improved activities. researchgate.net

A QSAR study on substituted benzyl urea derivatives as anti-tumor agents identified several physicochemical descriptors that were critical for their activity. researchgate.net These descriptors often include electronic properties, hydrophobicity, and steric parameters. While specific QSAR models for this compound are not available, the general findings from related series are informative.

| Descriptor | Description | Contribution to Activity |

|---|---|---|

| k2alpha | Topological descriptor related to molecular shape | Positive |

| T_T_N_5 | Atom-centered fragment count | Positive |

| IodinesCount | Count of iodine atoms | Negative |

| BrominesCount | Count of bromine atoms | Negative |

These models indicate that molecular shape and the presence of specific atomic fragments are important for the biological activity of benzyl urea compounds. The dimethoxy groups in this compound would contribute to these descriptors and thus influence its predicted activity.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It provides valuable information about molecular geometries, electronic properties (such as HOMO and LUMO energies), and reactivity. researchgate.net For dimethoxybenzene derivatives, DFT calculations can elucidate how the electronic nature of the molecule influences its biological function. bohrium.com

In a study on N,N-di-2,4-dimethoxybenzyl-N'-2-nitrobenzoylthiourea, a structurally related compound, DFT calculations were used to analyze its molecular structure and electronic properties, which were then correlated with its observed antioxidant and antimicrobial activities. researchgate.net

| Parameter | Value |

|---|---|

| HOMO Energy | -6.21 eV |

| LUMO Energy | -2.89 eV |

| Energy Gap (ΔE) | 3.32 eV |

| Dipole Moment | 5.67 Debye |

The HOMO-LUMO energy gap is an indicator of chemical reactivity and is often correlated with biological activity. A smaller energy gap suggests that a molecule is more reactive and may exhibit higher biological potency. These computational approaches, when applied to this compound, would provide a comprehensive understanding of its potential biological activity mechanisms, guiding further experimental investigations.

Mechanistic Insights into the Biological Activities of 1 2,4 Dimethoxybenzyl Urea Derivatives

Enzyme Inhibition Mechanisms

Derivatives of 1-(2,4-dimethoxybenzyl)urea have been identified as potent inhibitors of several key enzymes, indicating their broad therapeutic potential. The mechanisms underlying these inhibitory activities are diverse, ranging from competitive binding at active sites to allosteric modulation. Understanding these mechanisms is crucial for the development of more specific and effective therapeutic agents.

α-Glucosidase inhibitors are therapeutic agents that delay the digestion and absorption of carbohydrates in the small intestine, thereby reducing postprandial hyperglycemia. nih.gov Urea (B33335) derivatives have emerged as a promising class of α-glucosidase inhibitors. Studies on various cyclic urea and carbamate (B1207046) derivatives have demonstrated significant in vitro inhibitory activity, with many compounds showing higher potency than the standard antidiabetic drug, acarbose. nih.govresearchgate.net

The mechanism of inhibition can vary. For instance, bavachalcone, a compound with a structural skeleton related to some bioactive derivatives, exhibits a mixed competitive and non-competitive inhibition type against α-glucosidase. scielo.br Bioactive peptides that inhibit α-glucosidase often act via competitive inhibition, binding to the enzyme through hydrophobic effects and hydrogen bonds, which modulates the amino acids at the catalytic sites. mdpi.com For some urea derivatives, quantitative structure-activity relationship (QSAR) studies suggest that the inhibitory potency is linked to the presence of substituents capable of forming polar interactions with the enzyme's receptor sites, while avoiding increased lipophilicity. nih.govnih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Urea and Carbamate Derivatives

| Compound | Type | IC50 (µM) | Reference |

|---|---|---|---|

| Benzyl (B1604629) (3,4,5-trimethoxyphenyl)carbamate | Carbamate | 49.85 ± 0.10 | nih.gov |

| trans-5-phenethyl-1-phenylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one | Cyclic Urea | Not specified | nih.gov |

This table presents data for related urea and carbamate derivatives to illustrate the potential inhibitory activity of this chemical class against α-glucosidase.

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate. nih.govnih.gov Its inhibition is a key strategy for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. Urea derivatives are recognized as potential urease inhibitors, often acting by interacting with the nickel ions in the enzyme's active site. nih.gov Inhibitors are broadly classified as either active-site directed or mechanism-based. researchgate.net

The active site of urease contains two Ni²⁺ ions, which are crucial for the catalytic process. nih.gov Many inhibitors, including hydroxamic acids and phosphorodiamidates, bind directly to this dinickel center, mimicking the binding of the natural substrate, urea. researchgate.net For example, hydroxyurea (B1673989), a simple urea derivative, may act as both a substrate and an irreversible inhibitor. nih.gov Studies on other derivatives, such as 1,2,4-triazole (B32235) compounds, have demonstrated non-competitive inhibition, indicating that they bind to a site other than the active site (an allosteric site) to prevent the enzyme's function. scispace.com The potency of these inhibitors can be significantly influenced by their structural similarity to urea and their ability to form stable complexes with the enzyme. researchgate.net

Table 2: Urease Inhibition Data for a Representative Triazole Derivative

| Compound | Inhibition Type | Ki (µM) | Reference |

|---|

This table shows kinetic data for a potent urease inhibitor containing a benzyl moiety, highlighting a non-competitive mechanism.

Protein Kinase C (PKC) is a family of enzymes involved in controlling crucial cellular functions like proliferation, differentiation, and survival. nih.gov Their dysregulation is implicated in various diseases, including cancer, making them an important therapeutic target. nih.gov Several urea derivatives have been identified as potent protein kinase inhibitors. researchgate.net

The primary mechanism for many kinase inhibitors, including those from the urea class, is competition with ATP for its binding site in the catalytic domain of the enzyme. nih.gov By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways. nih.gov For example, the selective PKC inhibitor AEB071 (sotrastaurin) has been shown to inhibit PKC catalytic activity in the low nanomolar range and effectively block T-cell activation pathways. nih.gov While some inhibitors are ATP-competitive, others can be substrate-competitive or bind to allosteric sites to modulate enzyme activity. nih.gov

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose genetic alterations can lead to constitutive activation, driving the growth of various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. nih.govnih.gov Consequently, ALK is a validated target for cancer therapy. acs.orgclinpgx.org

A series of novel 3,5-diamino-1,2,4-triazole benzyl ureas has been identified as potent ALK inhibitors. nih.govacs.org The mechanism of action for these compounds involves binding to the ATP-binding site of the ALK kinase domain. acs.org Cocrystal structures have revealed that these urea-based inhibitors occupy the ATP pocket and utilize specific motifs, such as an aminopyrimidine or triazole group, to form critical hydrogen bonds with the "hinge" region of the kinase. acs.org This interaction prevents ATP from binding and blocks the autophosphorylation and subsequent activation of ALK, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival. nih.gov

Table 3: Antiproliferative Activity of Benzyl Urea ALK Inhibitors in Tel-ALK Transformed Ba/F3 Cells

| Compound | IC50 (nM) | Reference |

|---|---|---|

| 15a | 70 | nih.govacs.org |

| 20a | 40 | nih.govacs.org |

This table showcases the potent in-cell activity of representative benzyl urea derivatives against ALK.

Mechanisms of Antimicrobial Action

Urea derivatives have demonstrated notable activity against various microbial pathogens. Their mechanisms of action are multifaceted, involving the inhibition of essential bacterial enzymes and disruption of cellular processes.

The antibacterial potential of urea derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. nih.gov Research has shown that sensitivity to these compounds can vary significantly between different bacterial species and even strains. For example, in a screening of newly synthesized urea derivatives, many compounds exhibited promising growth inhibition against Acinetobacter baumannii, while showing only moderate to poor activity against Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. nih.gov Similarly, a study on hydroxyurea derivatives found that different compounds had varied inhibitory effects on different strains of E. coli, including antibiotic-susceptible and resistant strains. unizg.hr

To elucidate the mechanism of action, molecular docking studies have been employed. For urea derivatives active against A. baumannii, docking simulations suggest that these compounds may target Penicillin-Binding Proteins (PBPs), such as PBP1a. nih.gov PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to these enzymes, the urea derivatives likely inhibit cell wall formation, leading to bacterial cell death. Another potential antibacterial mechanism for urea compounds is the disruption of bacterial metabolic pathways.

Table 4: Growth Inhibition of Selected Bacterial Strains by Adamantyl Urea Derivative (3l)

| Bacterial Strain | Growth Inhibition (%) | Reference |

|---|---|---|

| Acinetobacter baumannii | 94.5 | nih.gov |

| Klebsiella pneumoniae | Moderate | nih.gov |

| Staphylococcus aureus | Moderate | nih.gov |

| Escherichia coli | Poor | nih.gov |

This table highlights the potent and selective activity of a specific urea derivative against the pathogenic bacterium A. baumannii.

Antifungal and Antiviral Activity Mechanisms

The mechanisms through which urea derivatives, including benzylurea (B1666796) compounds, exert their antifungal and antiviral effects are multifaceted, often involving the inhibition of essential microbial enzymes and interference with viral replication processes.

Antifungal Mechanisms: The antifungal action of certain urea derivatives has been linked to the inhibition of key enzymes in fungal metabolic pathways. For instance, novel benzoylurea (B1208200) derivatives that incorporate a pyrimidine (B1678525) moiety have demonstrated significant antifungal activity. nih.gov Molecular docking studies of these compounds suggest a potential mechanism of action involving the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.gov SDH is a crucial enzyme in both the citric acid cycle and the electron transport chain, and its inhibition disrupts fungal respiration and energy production. The urea scaffold in these molecules is thought to play a role in binding to the enzyme's active site, with studies showing that compound 4l (a benzoylurea derivative) forms hydrogen bonds with the amino acid residues SER-17 and SER-39 of SDH. nih.gov This interaction is believed to be key to its inhibitory effect.

Antiviral Mechanisms: The antiviral activity of benzylurea derivatives has been particularly noted against retroviruses like HIV-1. The mechanism often mirrors that of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds bind to an allosteric site on the reverse transcriptase enzyme, which is distinct from the active site where nucleosides bind. nih.gov This binding induces a conformational change in the enzyme, rendering it inactive and thus preventing the transcription of viral RNA into DNA, a critical step in the retroviral replication cycle. nih.gov Studies on N-3,5-dimethylbenzyl-substituted urea derivatives have shown inhibitory effects on HIV-1-induced cytopathogenicity in MT-4 cells, supporting this proposed mechanism. nih.gov Other antiviral strategies for related compounds have involved inhibiting the entry of the virus into the host cell or preventing the fusion of viral and host cell membranes. nih.govyoutube.com

**Table 1: Antifungal Activity of Benzoylurea Derivatives Against *Rhizoctonia solani***

| Compound | EC50 (μg/mL) |

|---|---|

| 4j | 6.72 |

| 4l | 5.21 |

| Hymexazol (Control) | 6.11 |

Data sourced from in vitro bioassays. nih.gov

Antimalarial Activity Mechanisms

Urea derivatives have emerged as a promising class of compounds in the search for new antimalarial agents, particularly against resistant strains of Plasmodium falciparum. The mechanism of action for many of these compounds centers on the inhibition of parasitic protein kinases, which are essential for the parasite's life cycle.

Research into phenylurea substituted 2,4-diamino-pyrimidines has revealed potent activity against the 3D7 strain of P. falciparum. nih.govnih.gov Molecular modeling and structure-guided design of these derivatives suggest that they target plasmodial protein kinases, such as PfCDPK1 (Calcium-Dependent Protein Kinase 1). nih.gov These kinases regulate a variety of crucial processes in the parasite, including cell cycle progression, motility, and invasion of host red blood cells. By inhibiting these enzymes, the urea derivatives disrupt the parasite's ability to multiply and propagate within the host. The urea moiety is critical for binding within the kinase active site, forming key hydrogen bonds that stabilize the inhibitor-enzyme complex. Quantitative structure-activity relationship (QSAR) analyses have also indicated that lipophilicity is a key factor driving the antimalarial potency of these compounds. nih.govnih.gov

Table 2: Antimalarial Activity of Phenylurea Substituted 2,4-Diamino-pyrimidine Derivatives

| Compound | Antimalarial Activity (IC50 against P. falciparum 3D7, μM) |

|---|---|

| 21 | Sub-micromolar |

| 22 | 0.47 |

| 23 | Sub-micromolar |

| 27 | Sub-micromolar |

| 40 | 0.09 |

Data reflects in vitro activity against the chloroquine-resistant 3D7 strain. nih.govnih.gov

Antiglycation Activity: Mechanistic Studies and Structure-Activity Relationships

Advanced glycation end products (AGEs) are formed through a non-enzymatic reaction between reducing sugars and proteins, and their accumulation is implicated in diabetic complications and aging. Urea and its derivatives have been identified as potential antiglycation agents.

The mechanism of antiglycation for urea-based compounds is thought to involve several pathways. A primary mechanism is the trapping of reactive carbonyl species, such as methylglyoxal, which are key intermediates in the formation of AGEs. tandfonline.com By reacting with these carbonyls, the urea derivatives prevent them from subsequently reacting with proteins and forming cross-linked AGEs. tandfonline.com Additionally, these compounds may act by scavenging free radicals generated during the glycation process, which are known to accelerate AGE formation. tandfonline.comnih.gov Some studies also suggest that urea derivatives can chelate metal ions that catalyze the oxidative degradation of sugars and glycated proteins. tandfonline.com It has been shown that urea itself can inhibit the in vitro formation of fluorescent AGEs, suggesting a potential natural protective role. researchgate.netsemanticscholar.org The structure-activity relationship of these compounds often depends on their ability to donate electrons and interact with the carbonyl intermediates of carbohydrate degradation.

General Receptor Binding and Signaling Pathway Modulation by Urea Derivatives

The urea functional group is a versatile scaffold in medicinal chemistry due to its ability to act as a rigid hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological receptors. nih.gov This property allows urea derivatives to modulate a wide array of signaling pathways.

One significant mechanism is the inhibition of protein kinases. Many urea derivatives, including N-aryl-N'-benzylurea compounds, are designed as kinase inhibitors that target intracellular signaling cascades. mdpi.com For example, they can bind to the ATP-binding pocket of serine/threonine kinases like BRAF or receptor tyrosine kinases, blocking downstream signal transduction involved in cell proliferation and survival. mdpi.com

Beyond kinase inhibition, benzylurea derivatives have been developed as agonists for signaling pathways such as the Transforming Growth Factor-beta (TGF-β) pathway. google.com Activation of TGF-β receptors by these compounds can lead to the phosphorylation of Smad proteins, which then translocate to the nucleus and regulate the expression of genes involved in cellular processes like differentiation and tissue repair. google.com Furthermore, other benzyl derivatives have demonstrated binding affinity for G-protein coupled receptors, including human opioid and cannabinoid receptors, indicating a broad potential for this class of compounds to modulate diverse physiological functions through receptor interaction. nih.gov The modulation of urea transport itself has also been shown to attenuate Toll-like receptor 2 (TLR2)-mediated microglial activation, suggesting an impact on neuroinflammatory signaling pathways. mdpi.com

Applications of 1 2,4 Dimethoxybenzyl Urea and Its Derivatives in Material Science and Organic Synthesis

Role as Versatile Building Blocks for Complex Molecular Architectures

Urea (B33335) and its derivatives are recognized as valuable and inexpensive chemicals for organic synthesis. researchgate.net The urea moiety itself is a powerful structural motif, capable of acting as both a hydrogen bond donor and acceptor, which facilitates its use in constructing larger, ordered molecular architectures. In 1-(2,4-Dimethoxybenzyl)urea, this functionality is paired with a benzyl (B1604629) group that provides a rigid, yet modifiable, framework.